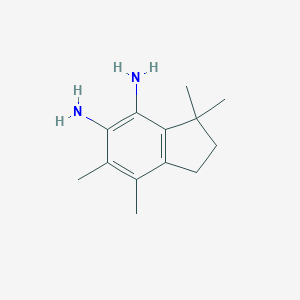
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a dihydroindene core
Méthodes De Préparation
The synthesis of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by amination. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with high purity.
Analyse Des Réactions Chimiques
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Applications De Recherche Scientifique
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine can be compared with other similar compounds, such as:
3,3,4,7-Tetramethyl-1,2-dihydroindene: This compound shares a similar core structure but differs in the position of methyl groups, affecting its chemical reactivity and applications.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also contains multiple methyl groups and amine functionalities, its aromatic core leads to different chemical properties and uses.
3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: The presence of halogen atoms in this compound introduces additional reactivity, making it suitable for different applications compared to this compound.
Propriétés
Numéro CAS |
156485-24-4 |
|---|---|
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
Clé InChI |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Synonymes |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















